5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (CDCl₃, 400 MHz):
- δ 1.50 (d, 6H, isopropyl CH₃)
- δ 2.70 (s, 3H, C2-CH₃)
- δ 4.80 (septet, 1H, isopropyl CH)
- δ 7.20–7.80 (m, 2H, aromatic H)
¹³C NMR would resolve carbons adjacent to electronegative substituents (e.g., C-Br at ~110 ppm, C-F at ~160 ppm).
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry
The molecular ion peak at m/z 271.1 ([M]⁺) fragments via loss of isopropyl (C₃H₇, 43 Da) and Br (80 Da).
Crystallographic Analysis and Polymorphism
No single-crystal X-ray diffraction data is publicly available for this compound. However, density functional theory (DFT) predicts a monoclinic crystal system with π-stacking interactions between benzimidazole rings. Polymorphism is plausible due to rotational freedom in the isopropyl group, though no experimental evidence exists.
Properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-10-4-8(12)9(13)5-11(10)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZQXZLCGOZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C(C)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Benzimidazole Intermediate
One method involves synthesizing 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole using a benzimidazole intermediate. The process entails reacting 5-bromo-2-(2-chloro-6-fluoro-phenyl)-1H-benzimidazole with 2-methyl-3-butyn-2-ol in a solvent such as DMF (dimethylformamide).
Multi-Step Synthesis from Substituted Phenylenediamine
The synthesis may begin with a suitably substituted phenylenediamine, which is then elaborated through several steps to introduce the necessary substituents. For instance, the process might involve using 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde to form the benzimidazole core.
Chemical Data
Some chemical properties of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole are known, although the numbering may differ from the target compound this compound:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related benzimidazole derivatives, focusing on substituent positions, functional groups, and reported properties:
Physical Properties
- Melting Points: Alkyl-substituted derivatives (e.g., isopropyl/methyl) typically exhibit lower melting points compared to phenyl-substituted analogues due to reduced crystallinity. For example, 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () has a melting point of 330–331°C, highlighting the impact of rigid substituents .
- Solubility : Carboxylic acid derivatives (e.g., ) show higher aqueous solubility than alkylated or halogenated counterparts .
Biological Activity
5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole (CAS No. 1393442-16-4) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.
This compound is a halogenated benzimidazole derivative. Its molecular formula is , and it has a molecular weight of approximately 284.15 g/mol. The compound can be synthesized through various methods, typically involving the bromination and fluorination of benzimidazole derivatives under controlled conditions.
Synthetic Route Example
- Starting Materials : Benzimidazole derivatives.
- Reagents : Bromine (Br) for bromination; fluorine sources such as potassium fluoride (KF) for fluorination.
- Reaction Conditions : Reactions are generally performed in organic solvents at elevated temperatures to facilitate the substitution reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds structurally similar to this compound showed effective inhibition against several Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 16 |
| Candida albicans | 8 |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been explored. A notable study evaluated the effects of similar compounds on various cancer cell lines, including HePG2 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer). The results indicated that:
- Compounds exhibited IC50 values less than 10 µg/mL against these cell lines.
- The most potent derivatives showed selective toxicity towards cancer cells while sparing normal cells .
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of halogen atoms enhances lipophilicity, which may improve membrane permeability and bioavailability.
Key Mechanisms Identified
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in apoptosis may lead to increased cancer cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into their potential applications:
- Antimicrobial Efficacy : A study compared various benzimidazole derivatives against standard antibiotics, revealing that some compounds had superior activity against resistant strains .
- Anticancer Properties : Research indicated that specific substitutions on the benzimidazole ring could enhance anticancer activity, with some compounds exhibiting selective action against tumor cells .
- Antiviral Potential : Certain derivatives have shown promise as antiviral agents, particularly against RNA viruses by inhibiting viral replication processes .
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. Key steps include halogenation (bromine/fluorine introduction) and alkylation (isopropyl/methyl groups). For example, bromine substitution at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) . Fluorination at the 6-position typically employs fluorinating agents like Selectfluor in polar aprotic solvents (e.g., DMF) . Optimizing temperature (60–100°C) and catalyst choice (e.g., Pd for cross-coupling) significantly impacts yield and purity. HPLC or GC-MS is recommended for monitoring intermediate purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The isopropyl group’s distinct splitting pattern (septet for CH, doublet for CH₃) and methyl group singlet (2-position) resolve substitution patterns. Fluorine’s deshielding effect shifts adjacent proton signals downfield .
- IR : C-F (1100–1000 cm⁻¹) and C-Br (600–500 cm⁻¹) stretching frequencies confirm halogen placement .
- HRMS : Exact mass (e.g., [M+H]⁺ = ~285.04 Da) differentiates from analogs like 5-Bromo-6-fluoro-3-methylindazole (C₈H₆BrFN₂) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Methodological Answer : Use factorial designs to evaluate variables: temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2⁴ factorial design can identify interactions between solvent (DMF vs. DMSO) and catalyst (Pd vs. Cu). Response surface methodology (RSM) then refines optimal conditions. Computational tools (e.g., ICReDD’s quantum chemical path-searching) reduce trial-and-error by predicting activation energies for substituent introduction .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Validate activity via:
Q. How can computational modeling predict this compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution to identify electrophilic centers. For example, the 5-bromo position’s lower electron density (Mulliken charges) predicts susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO’s polarity) are modeled using COSMO-RS. Transition state analysis (e.g., NEB method) optimizes pathways for fluorine retention during synthesis .
Q. What safety protocols are critical for handling this compound given its halogenated structure?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste disposal : Halogenated waste must be neutralized (e.g., with NaHCO₃) before disposal in designated containers .
- Emergency response : For spills, adsorb with vermiculite and treat with 10% sodium thiosulfate to reduce bromine toxicity .
Q. How does X-ray crystallography validate the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms bond angles and dihedral planes. For example, the benzimidazole ring’s planarity (deviation < 0.05 Å) and isopropyl group’s torsion angle (~60°) are measurable. Disorder in the crystal lattice (common with bulky substituents) is resolved using SHELXL refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
